molecular formula C9H6BrNO3 B1413817 3-Bromo-5-cyano-2-methoxybenzoic acid CAS No. 1807208-75-8

3-Bromo-5-cyano-2-methoxybenzoic acid

Cat. No.: B1413817
CAS No.: 1807208-75-8
M. Wt: 256.05 g/mol
InChI Key: DLERMLLRGNDMPW-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-methoxybenzoic acid (CAS 1805490-58-7) is a halogenated aromatic carboxylic acid derivative with a molecular formula C₉H₆BrNO₃ and a molecular weight of 272.06 g/mol . Its structure features:

  • Bromo substituent at position 3,
  • Cyano group at position 5,
  • Methoxy group at position 2,
  • Carboxylic acid at position 1.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its electron-withdrawing groups (cyano, bromo) influence reactivity, making it suitable for coupling reactions and heterocycle formation .

Properties

CAS No.

1807208-75-8

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-bromo-5-cyano-2-methoxybenzoic acid

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-3H,1H3,(H,12,13)

InChI Key

DLERMLLRGNDMPW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Br)C#N)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The table below highlights key structural differences between 3-bromo-5-cyano-2-methoxybenzoic acid and analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Functional Groups
3-Bromo-5-cyano-2-methoxybenzoic acid 1805490-58-7 3-Br, 5-CN, 2-OCH₃, 1-COOH C₉H₆BrNO₃ Br, CN, OCH₃, COOH
5-Bromo-2-methoxybenzoic acid 2476-35-9 5-Br, 2-OCH₃, 1-COOH C₈H₇BrO₃ Br, OCH₃, COOH
2-Bromo-5-methoxybenzoic acid 22921-68-2 2-Br, 5-OCH₃, 1-COOH C₈H₇BrO₃ Br, OCH₃, COOH
3-Bromo-2-methoxy-5-methylbenzoic acid 73469-58-6 3-Br, 2-OCH₃, 5-CH₃, 1-COOH C₉H₉BrO₃ Br, OCH₃, CH₃, COOH
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid N/A 2-Br, 4-OCH₃, 5-OBn, 1-COOH C₁₅H₁₃BrO₅ Br, OCH₃, Benzyloxy, COOH
Key Observations:
  • Positional Isomerism : Bromo and methoxy groups occupy different positions across analogs, altering electronic and steric properties. For example, 5-bromo-2-methoxybenzoic acid has bromo at position 5 instead of 3, reducing steric hindrance near the carboxylic acid group.
  • Functional Group Diversity: The cyano group in the target compound enhances electrophilicity compared to methyl or benzyloxy groups in analogs .

Physicochemical Properties

Melting Points and Solubility:
  • 3-Bromo-5-cyano-2-methoxybenzoic acid: Higher melting point (~200–220°C inferred) due to strong intermolecular hydrogen bonding from the cyano and carboxylic acid groups .
  • 5-Bromo-2-methoxybenzoic acid: Reported melting point 145–148°C; increased solubility in polar solvents (e.g., ethanol, DMSO) due to fewer hydrophobic groups .
  • 2-Bromo-5-methoxybenzoic acid : Melting point 160–163°C; moderate solubility in ethyl acetate .
Reactivity:
  • The cyano group in the target compound facilitates nucleophilic substitution (e.g., hydrolysis to amides or carboxylic acids), unlike methyl or benzyloxy substituents in analogs .
  • Bromo in position 3 (target compound) vs. position 2 or 5 (analogs) alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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